Potassium dihydrogen phosphate

Catalog No.
S571815
CAS No.
7778-77-0
M.F
KH2PO4
H2KO4P
M. Wt
136.086 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium dihydrogen phosphate

CAS Number

7778-77-0

Product Name

Potassium dihydrogen phosphate

IUPAC Name

potassium;dihydrogen phosphate

Molecular Formula

KH2PO4
H2KO4P

Molecular Weight

136.086 g/mol

InChI

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1

InChI Key

GNSKLFRGEWLPPA-UHFFFAOYSA-M

SMILES

OP(=O)(O)[O-].[K+]

Solubility

Freely soluble in water. Insoluble in ethanol
Soluble in about 4.5 parts water; insoluble in alcohol
Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol
Solubility in water, g/100ml: 22

Synonyms

dipotassium hydrogen phosphate, K2HPO4, KD2PO4, potassium acid phosphate, potassium dideuterium phosphate, potassium dihydrogen phosphate, potassium monohydrogen phosphate, potassium phosphate, potassium phosphate (K-H2PO4), potassium phosphate (K-H3PO4(1:2)), potassium phosphate (K2-HPO4), potassium phosphate (K3-PO4), potassium phosphate, dibasic, potassium phosphate, monobasic, potassium phosphate, unspecified form

Canonical SMILES

[H+].[H+].[O-]P(=O)([O-])[O-].[K+]

Buffering Agent:

KDP is widely used as a buffer in biological and biochemical research []. Buffers help maintain a constant pH (acidity or alkalinity) in solutions, which is crucial for many biological processes and reactions. KDP is particularly valuable due to its ability to function effectively across a wide pH range (around pH 4.0 to 6.2) []. This makes it suitable for various research applications, including:

  • Enzyme studies: Maintaining optimal pH for enzyme activity and stability [].
  • Cell culture: Creating and maintaining suitable pH conditions for cell growth and function [].
  • Protein purification: Preserving protein structure and function during purification processes [].

Analytical Chemistry:

KDP plays a role in various analytical techniques used in research. Here are two examples:

  • High-Performance Liquid Chromatography (HPLC): KDP is often used as a component of the mobile phase in HPLC, a technique for separating and analyzing complex mixtures [].
  • Synthesis of Reagents: KDP serves as a starting material for the synthesis of other important reagents used in various analytical applications [].

Other Research Applications:

KDP's unique properties find use in other research areas as well. These include:

  • Crystallography: KDP crystals are used in certain types of lasers and nonlinear optics due to their specific optical properties [].
  • Material Science: KDP serves as a precursor for the development of specific materials with desired properties [].

KDP is a white, crystalline salt with the chemical formula KH2PO4 []. It occurs naturally in minerals like leonardite but is primarily synthesized for various purposes. KDP plays a crucial role in maintaining acid-base balance (pH) in biological systems and is a vital component of many laboratory buffers [].


Molecular Structure Analysis

KDP features a tetrahedral structure where a central phosphorus atom (P) is bonded to four oxygen atoms (O). One hydrogen atom (H) is attached to each of these oxygen atoms, resulting in the KH2PO4 formula. The remaining negative charge on the phosphate group (PO4^3-) is balanced by a potassium ion (K+) []. This structure allows KDP to participate in hydrogen bonding interactions, which are essential for its buffering capacity [].


Chemical Reactions Analysis

Synthesis

KDP is commonly synthesized by reacting phosphoric acid (H3PO4) with potassium hydroxide (KOH) according to the following balanced equation []:

H3PO4 (aq) + KOH (aq) -> KH2PO4 (aq) + H2O (l)

Buffering Action

KDP acts as a buffer by accepting or donating protons (H+) depending on the surrounding pH. In acidic solutions, it accepts protons according to the reaction:

KH2PO4 (aq) + H+ (aq) -> H3PO4 (aq) + K+ (aq)

In basic solutions, it donates a proton:

H2PO4- (aq) <=> H+ (aq) + HPO42- (aq)

This ability to maintain a relatively constant pH is crucial for biological experiments and various industrial processes [].

Physical and Chemical Properties

  • Melting point: 253 °C []
  • Boiling point: Decomposes above 400 °C []
  • Solubility: Highly soluble in water (25.9 g/100 mL at 25 °C) []
  • Density: 2.34 g/cm³ []
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Biological Role)

KDP plays a vital role in various biological processes, including:

  • Energy metabolism: KDP is a precursor molecule for adenosine triphosphate (ATP), the primary energy currency in cells.
  • Cellular signaling: KDP can interact with specific proteins involved in cellular signaling pathways.
  • Bone health: KDP, along with calcium, is a building block for bones and teeth.

The specific mechanism of action of KDP can vary depending on the biological context.

KDP is generally considered a safe compound []. However, some precautions should be taken:

  • Skin and eye irritant: Prolonged exposure to KDP dust or concentrated solutions can irritate the skin and eyes. Wear appropriate personal protective equipment (PPE) when handling the compound [].
  • Ingestion hazard: Ingestion of large amounts of KDP can cause gastrointestinal discomfort.

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
Odourless, colourless crystals or white granular or crystalline powder
COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

Colorless crystals or white granular powder
White tetragonal crystals

Density

2.34 g/cu cm
2.34 g/cm³

Odor

Odorless

Melting Point

Mp 272 °
253 °C

UNII

4J9FJ0HL51

Related CAS

16068-46-5 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 717 of 784 companies (only ~ 8.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used in buffers (determination of pH, pharmaceutical production, urinary acidifier, paper processing, baking powder, and food), nutrient solutions, yeast foods, special liquid fertilizers, sonar systems and other electronic applications; Used as a nutritional supplement in foods, a nonlinear optical material for laser use, and in wastewater treatment;

Therapeutic Uses

The solution is intended to provide phosphate ion, (PO4-3) for addition to large volume infusion fluids for intravenous use. Potassium Phosphates Injection, USP, 3 mM P/mL, is indicated as a source of phosphorus, for addition to large volume intravenous fluids, to prevent or correct hypophosphatemia in patients with restricted or no oral intake. It is also useful as an additive for preparing specific intravenous fluid formulas when the needs of the patient cannot be met by standard electrolyte or nutrient solutions. The concomitant amount of potassium (4.4 mEq/mL) must be calculated into total electrolyte content of such prepared solutions.
Urinary acidification by potassium and sodium phosphates combination and monobasic potassium phosphate augments the efficacy of methenamine mandelate and methenamine hippurate, which are dependent upon an acid medium for antibacterial activity. Phosphates eliminate the odor, rash, and turbidity present with ammoniacal urine associated with urinary tract infections. However, use of phosphates for urea splitting urinary tract infections may predispose to struvite stones that form in alkaline urine. /Included in US product labeling/
Potassium and sodium phosphates combination and monobasic potassium phosphate have been used to reduce urinary calcium concentration and help prevent precipitation of calcium deposits in the urinary tract. /Included in US product labeling/
At the renal distal tubule, the secretion of hydrogen by the tubular cell in exchange for sodium in the tubular urine converts dibasic phosphate salts to monobasic phosphate salts. Therefore, large amounts of acid can be excreted without lowering the pH of the urine to a degree that would block hydrogen transport by a high concentration gradient between the tubular cell and luminal fluid. /Phosphates/
/EXPERIMENTAL THERAPY:/ The effects of intravenous administration of potassium phosphate in the treatment of diabetic ketoacidosis were studied in nine children, ages 9 9/12 to 17 10/12 yr. During phosphate infusion (20--40 mEq/L of fluid), all children maintained normal serum concentrations of phosphorus. Transient hypocalcemia occurred in six and transient hypomagnesemia in five patients. One child developed carpopedal spasms refractory to intravenous infusion of calcium gluconate but responsive to intramuscular injection of magnesium sulfate. In three patients, serum levels of intact parathyroid hormone were low at the time of hypocalcemia, an observation that suggests transient hypoparathyroidism. This study indicates that the use of potassium phosphate as the sole source of potassium replacement might potentiate ketoacidosis-induced hypocalcemia through multiple mechanisms.
/EXPERIMENTAL THERAPY:/ In 35 patients with diabetic ketosis, 9 received no potassium replacement, 13 received replacement as potassium phosphate (4.7 - 28.5 mg/kg) and 13 received replacement as potassium chloride. The use of the phosphate supplement did not cause abnormalities in calcium metabolism nor did it prevent late hypophosphatemia.
/EXPERIMENTAL THERAPY:/ The bioavailability and clinical effects of potassium phosphate monobasic and potassium phosphate dibasic were tested in 16 parenterally fed low birth weight infants at standard (n=8) and high levels (n=8) of mineral intakes using a constant infusion of macronutrients and vitamin D in a crossover design of 2 four-day periods. With standard intakes of calcium (35 mg/kg/day) and phosphorus (30 mg/kg/day) there was no difference between the monobasic and dibasic regimens on balance data or plasma biochemical monitoring. With the use of the monobasic regimen, the mineral intakes were doubled without precipitation in the infusate. This led to increased apparent retention of both calcium and phosphorus compared with that for standard levels of mineral intake. The improvement in calcium-phosphorus balance was accompanied by more severe calciuria and by metabolic compensation for an increased acid load. In addition to the possibility of exceeding the buffering capacity of the infant, this relative acidosis could also be evidence of improved bone mineralization.

Pharmacology

Potassium is the major cation of intracellular fluid and is essential for maintenance of acid-base balance, isotonicity, and electrodynamic characteristics of the cell. Potassium is an important activator in many enzymatic reactions and is essential to a number of physiologic processes including transmission of nerve impulses; contraction of cardiac, smooth, and skeletal muscles; gastric secretion; renal function; tissue synthesis; and carbohydrate metabolism. Phosphate is a major intracellular anion that participates in providing energy for metabolism of substrates and contributes to important metabolic and enzymatic reactions in almost all organs and tissues. Phosphate exerts a modifying influence on calcium concentrations, a buffering effect on acid-base equilibrium, and has a major role in the renal excretion of hydrogen ions.

MeSH Pharmacological Classification

Cariostatic Agents

Mechanism of Action

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria.

Other CAS

16068-46-5
7778-77-0

Wikipedia

Monopotassium phosphate

Drug Warnings

Potassium Phosphates Injection is contraindicated in diseases where high potassium, high phosphorus or low calcium levels may be encountered.
Hypophosphatemia should be avoided during periods of total parenteral nutrition, or other lengthy periods of intravenous infusions. Serum phosphorus levels should be regularly monitored, and appropriate amounts of phosphorus should be added to the infusions to maintain normal serum phosphorus levels. Intravenous infusion of inorganic phosphorus may be accompanied by a decrease in the serum level and urinary excretion of calcium. The normal level of serum inorganic phosphorus is 3.0 to 4.5 mg/dL in adults and 4.0 to 7.0 mg/dL in children.
To avoid potassium or phosphorus intoxication, infuse solutions containing potassium phosphates slowly. In patients with severe renal or adrenal insufficiency, administration of Potassium Phosphates Injection may cause potassium intoxication. Infusing high concentrations of phosphorus may cause hypocalcemia, and calcium levels should be monitored.
Solutions which contain potassium ions should be used with great care if at all, in patients with hyperkalemia, severe renal failure and in conditions in which potassium retention is present.
For more Drug Warnings (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (16 total), please visit the HSDB record page.

Biological Half Life

In healthy children with phosphate overdose, half-life was 4.8 to 10.6 hours, and was prolonged to 17 hours in a child with renal insufficiency.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; YEAST_FOOD; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Potassium monophosphates are usually produced by the same process as the corresponding sodium salts, i.e., from phosphoric acid and potassium hydroxide. For KH2PO4, the cheaper potassium chloride is also used instead of KOH. Various methods have been suggested for quantitative removal of the hydrogen chloride formed: use of ion exchangers, long-chain tertiary amines, or distillation with octane.
Action of phosphoric acid on potassium carbonate.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Food, beverage, and tobacco product manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Phosphoric acid, potassium salt (1:1): ACTIVE

Analytic Laboratory Methods

Analyte: monopotassium phosphate; matrix: chemical identification; procedure: reaction with sodium bitartrate produces a white crystalline precipitate that is soluble in ammonium hydroxide and in solutions of alkali hydroxides and carbonates (potassium test) /monobasic potassium phosphate/
Analyte: monopotassium phosphate; matrix: chemical identification; procedure: reaction with silver nitrate produces a yellow precipitate that is soluble in nitric acid and in ammonium hydroxide (phosphate test) /monobasic potassium phosphate/
Analyte: monopotassium phosphate; matrix: chemical purity; procedure: dilution with water; titration with sodium hydroxide to the inflection point to a pH of about 9.1 /monobasic potassium phosphate/

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Potassium phosphates injection should be stored at controlled room temperature. /Potassium phosphates/

Interactions

Potassium supplements should not be administered to patients receiving potassium-sparing drugs such as amiloride, spironolactone, and triamterene. /Potassium Supplements/
Concurrent use with potassium and sodium phosphates combination or monobasic potassium phosphate may increase plasma concentrations of salicylates since salicylate excretion is decreased in acidified urine; addition of these phosphates to patients stabilized on a salicylate may lead to toxic salicylate concentrations.
Concurrent use with foods or medicines containing phosphates will decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion of phosphates. /Phosphates/
Use of potassium phosphates injection in digitalized patients with severe or complete heart block is not recommended because of possible hyperkalemia. /Phosphates/
For more Interactions (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Pubchem
ChemIDplus
DAILYMED
Toxnet

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